molecular formula C9H6ClFO2 B6150635 (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid CAS No. 1214791-04-4

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid

Cat. No.: B6150635
CAS No.: 1214791-04-4
M. Wt: 200.6
InChI Key:
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Description

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid typically involves the reaction of 2-chloro-3-fluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Base: Sodium ethoxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction can yield alcohols or alkanes.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(2-chlorophenyl)prop-2-enoic acid
  • (2E)-3-(3-fluorophenyl)prop-2-enoic acid
  • (2E)-3-(2-bromo-3-fluorophenyl)prop-2-enoic acid

Uniqueness

(2E)-3-(2-chloro-3-fluorophenyl)prop-2-enoic acid is unique due to the combination of chloro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity

Properties

CAS No.

1214791-04-4

Molecular Formula

C9H6ClFO2

Molecular Weight

200.6

Purity

95

Origin of Product

United States

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